molecular formula C25H36O3 B039923 (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde CAS No. 123331-83-9

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde

Cat. No.: B039923
CAS No.: 123331-83-9
M. Wt: 384.6 g/mol
InChI Key: OTOVAVVWFRVAGQ-WOJBJXKFSA-N
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Description

(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by its unique dibenzo[b,d]pyran core, which is a fused ring system containing oxygen and multiple stereocenters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c involves multiple steps, starting from simpler organic molecules. One common approach is the construction of the dibenzo[b,d]pyran core through a series of cyclization reactions. Key steps include:

  • Formation of the pyran ring via intramolecular cyclization.
  • Introduction of the dimethylheptyl side chain through alkylation reactions.
  • Stereoselective reduction and hydroxylation to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyran ring or the side chains.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Dimethylheptylpyran: Shares a similar core structure but differs in side chains and stereochemistry.

    Cyclopenta[c]pyran iridoids: Structurally related compounds with different biological activities.

    Perylene diimides: Compounds with similar ring systems used in photocatalysis and materials science.

Uniqueness

(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c is unique due to its specific stereochemistry and the presence of the dimethylheptyl side chain, which may confer distinct chemical and biological properties.

Properties

CAS No.

123331-83-9

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde

InChI

InChI=1S/C25H36O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h13-16,19-20,27H,6-12H2,1-5H3/t19-,20-/m1/s1

InChI Key

OTOVAVVWFRVAGQ-WOJBJXKFSA-N

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C=O)O

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O

Origin of Product

United States

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